molecular formula C15H13N3OS B13688491 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole

Cat. No.: B13688491
M. Wt: 283.4 g/mol
InChI Key: DJLDKIOUARZPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a thiadiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole typically involves the reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite in dimethylformamide (DMF). This is followed by the reaction with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate and potassium iodide in acetonitrile at 60°C for 30 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole stands out due to its benzyloxy substituent, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor modulation, compared to its analogs .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c16-15-18-17-14(20-15)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,18)

InChI Key

DJLDKIOUARZPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.